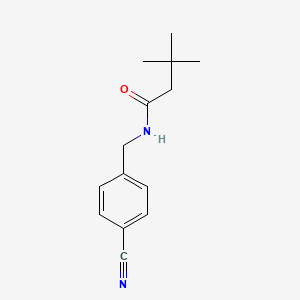![molecular formula C16H21NO5 B14912616 Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [4-morpholinyl(phenyl)methyl]malonate is an organic compound with the molecular formula C₁₆H₂₁NO₅ and a molecular weight of 307.34 g/mol . It is a derivative of malonic acid, featuring a morpholine ring and a phenyl group attached to the malonate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4-morpholinyl(phenyl)methyl]malonate typically involves the alkylation of dimethyl malonate with a suitable electrophile, such as a halide derivative of morpholine and phenylmethanol. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to deprotonate the malonate and facilitate nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of Dimethyl [4-morpholinyl(phenyl)methyl]malonate can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [4-morpholinyl(phenyl)methyl]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Dimethyl [4-morpholinyl(phenyl)methyl]malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is utilized in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of Dimethyl [4-morpholinyl(phenyl)methyl]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the morpholine and phenyl groups.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Ethyl [4-morpholinyl(phenyl)methyl]malonate: A closely related compound with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl [4-morpholinyl(phenyl)methyl]malonate is unique due to the presence of both the morpholine ring and the phenyl group, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its utility in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H21NO5 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
dimethyl 2-[morpholin-4-yl(phenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H21NO5/c1-20-15(18)13(16(19)21-2)14(12-6-4-3-5-7-12)17-8-10-22-11-9-17/h3-7,13-14H,8-11H2,1-2H3 |
Clave InChI |
FIEHABZCYZPLBH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(C1=CC=CC=C1)N2CCOCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)








![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)

![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)


